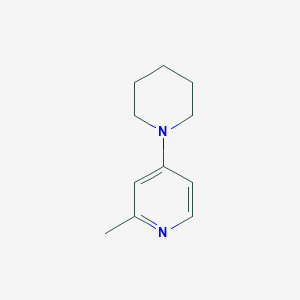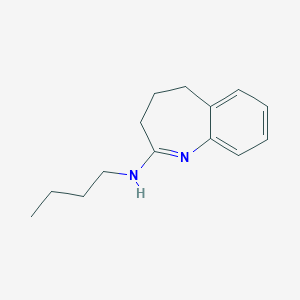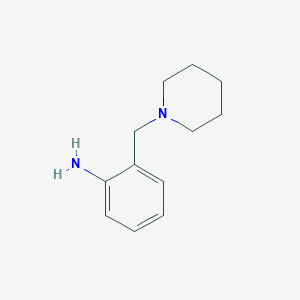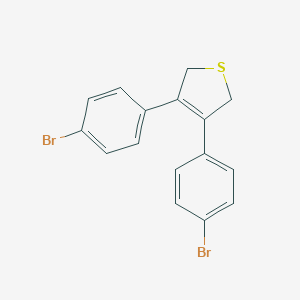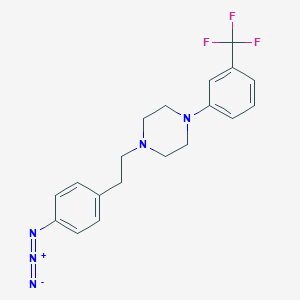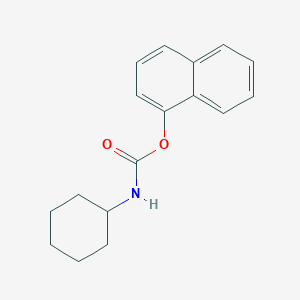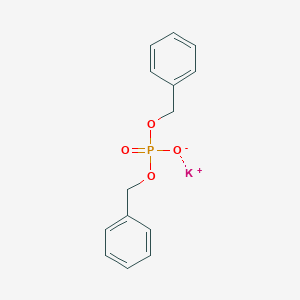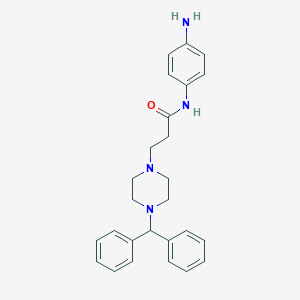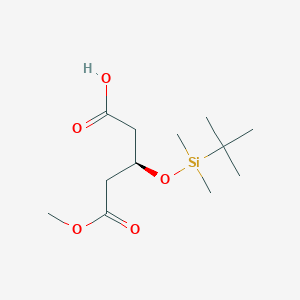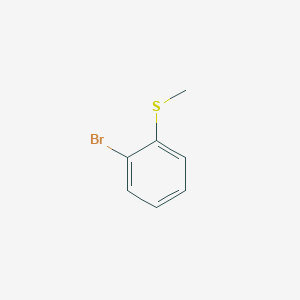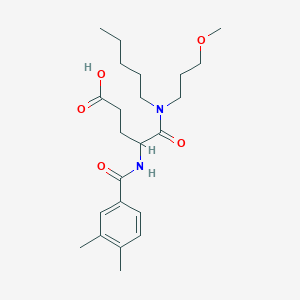
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in disease pathways, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
Studies have shown that (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid can have various biochemical and physiological effects, depending on the specific disease being targeted. For example, in cancer, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while in Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one limitation is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are many future directions for the study of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid. Some potential areas of research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in greater detail, and developing more cost-effective synthesis methods. Additionally, there is potential for the development of new derivatives of this compound with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of (+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid involves the condensation of 3,4-dimethylbenzoyl chloride with 5-aminopentanoic acid, followed by the reaction with 3-methoxypropylamine. The resulting product is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, it has been used as a tool for studying protein-protein interactions and as a probe for detecting enzyme activity.
Propriétés
Numéro CAS |
111106-16-2 |
|---|---|
Formule moléculaire |
C23H36N2O5 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-[(3,4-dimethylbenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H36N2O5/c1-5-6-7-13-25(14-8-15-30-4)23(29)20(11-12-21(26)27)24-22(28)19-10-9-17(2)18(3)16-19/h9-10,16,20H,5-8,11-15H2,1-4H3,(H,24,28)(H,26,27) |
Clé InChI |
CGRMWLDGQYLHRN-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
SMILES canonique |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |
Synonymes |
(+-)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)

